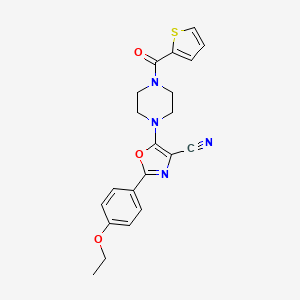

2-(4-Ethoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

Description

This compound features an oxazole core substituted at position 2 with a 4-ethoxyphenyl group and at position 5 with a piperazine moiety linked to a thiophene-2-carbonyl group. The ethoxy group (‑OCH₂CH₃) provides electron-donating properties and increased lipophilicity compared to smaller substituents. The thiophene-carbonyl-piperazine side chain introduces aromatic sulfur and amide functionalities, which may influence binding interactions in biological systems.

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-2-27-16-7-5-15(6-8-16)19-23-17(14-22)21(28-19)25-11-9-24(10-12-25)20(26)18-4-3-13-29-18/h3-8,13H,2,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPBYSAUCBHLOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CS4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative reacts with an intermediate compound.

Attachment of the thiophene-2-carbonyl group: This can be done via acylation reactions using thiophene-2-carbonyl chloride.

Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-Ethoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing the oxazole or related heterocyclic cores, substituted with aryl groups and piperazine-based side chains.

Substituent Variations on the Oxazole Core

Para-Substituted Phenyl Groups

- Target Compound : 2-(4-Ethoxyphenyl) substitution provides moderate steric bulk and electron-donating effects.

- 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)oxazole-4-carbonitrile (): Substituted with 4-fluorophenyl at position 2 and 4-fluorobenzoyl on piperazine.

- 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)oxazole-4-carbonitrile ():

- Ortho-fluorine substituents introduce steric hindrance and reduce conjugation efficiency compared to para-substituted analogs.

Methoxy vs. Ethoxy Substituents

- The shorter methoxy chain (‑OCH₃ vs. ‑OCH₂CH₃) decreases lipophilicity, which may affect bioavailability.

Piperazine Side Chain Modifications

Thiophene vs. Benzoyl Moieties

- Target Compound : The thiophene-2-carbonyl group introduces a sulfur-containing aromatic ring, which may alter electronic distribution and hydrogen-bonding capacity compared to benzoyl derivatives.

- Fluorobenzoyl Analogs (): Fluorine atoms on the benzoyl group increase electronegativity, enhancing interactions with polar residues in enzyme active sites. The absence of sulfur may reduce π-π stacking interactions with aromatic amino acids.

Heterocyclic Core Variations

While the target compound uses an oxazole core, related heterocycles exhibit distinct electronic and steric profiles:

- Pyrimidine-5-carbonitrile Derivatives ():

- Pyrimidine cores offer additional nitrogen atoms for hydrogen bonding but lack the oxazole’s oxygen atom, altering solubility and reactivity.

- Thiazole Derivatives ():

- Thiazole’s sulfur atom at position 1 enhances planarity and may improve binding to metal ions or cysteine residues.

Research Findings and Limitations

- Electronic Effects : Fluorinated analogs () likely exhibit improved metabolic stability due to fluorine’s electronegativity, whereas ethoxy/methoxy groups may enhance passive diffusion .

- Steric Considerations : Ortho-substituted derivatives () face steric challenges that could limit binding to flat enzymatic pockets .

- Data Gaps : The provided evidence lacks direct pharmacological or solubility data for the target compound. Further studies comparing IC₅₀ values, logP, and metabolic half-lives are needed.

Biological Activity

The compound 2-(4-Ethoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile (CAS Number: 946377-90-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, and various biological activities, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 408.5 g/mol. The structure includes an ethoxyphenyl group, a thiophene carbonyl piperazine moiety, and an oxazole ring, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H20N4O3S |

| Molecular Weight | 408.5 g/mol |

| CAS Number | 946377-90-8 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the oxazole ring and the introduction of piperazine and thiophene moieties under controlled conditions.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, N-Heterocycles have shown significant efficacy against various viral targets, suggesting that our compound may also possess antiviral capabilities. Research indicates that derivatives with oxazole scaffolds can inhibit viral replication effectively .

Antimicrobial Properties

The compound is being investigated for its antimicrobial potential. Related compounds have demonstrated broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 2 μg/mL . This suggests that this compound may exhibit similar properties.

The proposed mechanism of action includes:

- Enzyme Inhibition : Compounds like this one may inhibit key enzymes involved in viral replication or bacterial metabolism.

- Receptor Interaction : It may modulate receptor activity, affecting signal transduction pathways critical for pathogen survival.

Case Studies

- Antiviral Screening : In vitro studies have shown that compounds structurally related to our target compound significantly inhibited RNA polymerase activity in Hepatitis C Virus (HCV), indicating potential utility in treating viral infections .

- Antifungal Efficacy : A study on oxazole derivatives revealed promising antifungal activity against multiple strains of fungi, suggesting that our compound could be evaluated for similar effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.